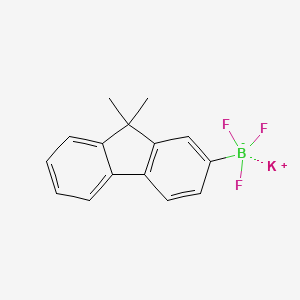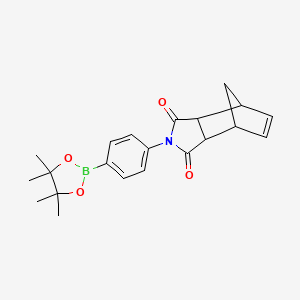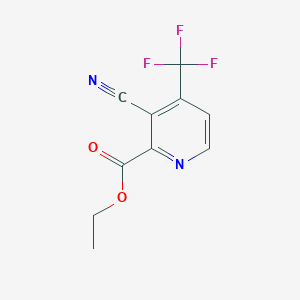
Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate
Descripción general
Descripción
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions with hydrazine. For example, 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones react with hydrazine hydrate under reflux to give 5-trifluoromethyl-3-arylpyrazoles . Similarly, the reaction of 3,5-diacyl-1,4-dihydropyridine with hydrazine in ethanol at 140 °C afforded bis-pyrazolyl methanes .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two nitrogen atoms adjacent to three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and can lead to a wide range of products. For example, the reaction of 3-Cyano-4-trifluoromethyl-6-aryl-2(1H)-pyridones with hydrazine hydrate under reflux gives 5-trifluoromethyl-3-arylpyrazoles .Physical And Chemical Properties Analysis
Trifluoromethylpyridines and their derivatives have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety . These properties make them useful in a variety of applications, including in the agrochemical and pharmaceutical industries .Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, including Ethyl 3-cyano-4-(trifluoromethyl)-pyridine-2-carboxylate, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Synthesis of Azo Dye Derivatives
- Application Summary: There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .
- Results or Outcomes: The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
3. Development of Organic Compounds Containing Fluorine
- Application Summary: The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic. These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
4. Synthesis of 2-Pyridones
- Application Summary: The synthesis of 2-pyridone compounds, which can be derived from trifluoromethylpyridines, is an important research field due to their versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Results or Outcomes: The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. These simple but important heterocyclic systems have wide utilities and waves of interest .
5. Synthesis of Azo Dye Derivatives
- Application Summary: Azo dyes are widely used in the textile industry. Trifluoromethylpyridines can be used in the synthesis of azo dye derivatives. These derivatives have enhanced π-conjugated systems, solubility, and electronic spectrum properties .
- Results or Outcomes: The modification of the terminal aldehyde radical into an imine version provided the basis for blue-colored heterocyclic azo dyes with enhanced properties .
6. Development of Fluorinated Organic Chemicals
- Application Summary: The development of organic compounds containing fluorine, including trifluoromethylpyridines, is an increasingly important research topic. These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
- Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-2-17-9(16)8-6(5-14)7(3-4-15-8)10(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQQSDRMQJHTCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-cyano-4-(trifluoromethyl)pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




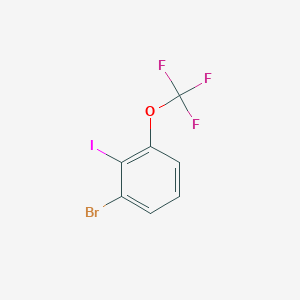
![1-Phenyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1404550.png)
![1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione](/img/structure/B1404551.png)
![2-(4-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404552.png)
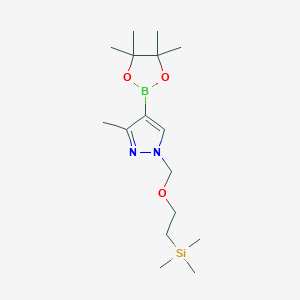
![Tert-butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B1404555.png)
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B1404556.png)
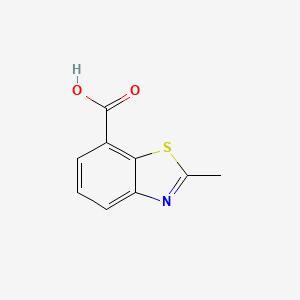
![5,5-Difluoro-2-azaspiro[3.3]heptane](/img/structure/B1404561.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)
![{2-[(3-Pyridinyl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B1404568.png)
